Sulfaquinoxaline

Catalog No.
S544134
CAS No.
59-40-5
M.F
C14H12N4O2S
M. Wt
300.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaquinoxaline

Replace inconsistent coccidiostats. Sulfaquinoxaline (DHPS inhibitor) ensures superior caecal coccidiosis (E. tenella) control and 10-fold synergy with DHFR inhibitors. Benefits: • Coccidiostat with proven mortality reduction • Synergistic potentiation with diaveridine/pyrimethamine • Long half-life for sustained feed/water prophylaxis. High purity, for analytical standard or formulation.

CAS Number

59-40-5

Product Name

Sulfaquinoxaline

IUPAC Name

4-amino-N-quinoxalin-2-ylbenzenesulfonamide

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

InChI

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)

InChI Key

NHZLNPMOSADWGC-UHFFFAOYSA-N

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/
Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.
In water, 7.5 mg/L at pH 7 / room temp/

Synonyms

Sulfabenzpyrazine, Sulfachinoxalin, Sulfaquinoxaline

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na+]

The exact mass of the compound Sulfaquinoxaline is 300.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.50e-05 msolubility = 730 mg/l in 95% alcohol and 4,300 mg/l in acetone. soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.in water, 7.5 mg/l at ph 7 / room temp/>45.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757848. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 500 mg, 25 g

Sulfaquinoxaline is a synthetic sulfonamide antimicrobial agent primarily used in veterinary medicine. It functions by competitively inhibiting dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria and protozoa, thereby arresting their growth and replication. This mechanism makes it an effective bacteriostatic agent and, critically, a coccidiostat used for the prevention and treatment of coccidiosis in poultry and other livestock, a disease caused by protozoan parasites of the *Eimeria* species. Its introduction was a significant development in large-scale poultry farming by providing a reliable method to control coccidiosis outbreaks.

Research Fit

Anticoccidial research tool for Eimeria lifecycle studies in poultry
Inhibits dihydropteroate synthase; supports folate pathway inhibition assays
Prolonged half-life enables sustained exposure models in avian species

While numerous sulfonamides possess antibacterial properties, they are not directly interchangeable in veterinary applications, particularly for coccidiosis control. Critical differences in aqueous solubility between Sulfaquinoxaline and its sodium salt directly impact formulation strategies for medicated drinking water, a primary administration route in poultry. Furthermore, specific efficacy against key pathogenic *Eimeria* species varies significantly among different sulfa drugs, making compound selection crucial for targeted treatment. Sulfaquinoxaline also exhibits a well-documented synergistic relationship with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine and diaveridine, creating potentiated formulations whose enhanced efficacy is specific to the combination and not universally applicable across all sulfonamides. These distinctions in physical properties, specific antiprotozoal activity, and synergistic potential make casual substitution a risk to formulation stability and therapeutic success.

Substitution Risk

Elimination half-life and tissue distribution vary significantly across sulfonamides, impacting dosing interval modeling
Withdrawal period requirements and residue profiles are compound-specific, not transferable from other sulfonamides
Species-specific anticoccidial efficacy prevents direct substitution without targeted validation

Sodium Salt Solubility Advantage

For formulations intended for administration via drinking water, the choice between Sulfaquinoxaline base and its sodium salt is critical. Sulfaquinoxaline sodium salt demonstrates vastly superior aqueous solubility (64 mg/mL) compared to the base form, which is only slightly soluble (7.5 mg/L at pH 7).

Evidence DimensionSolubility in Water
Target Compound Data7.5 mg/L (as Sulfaquinoxaline base at pH 7)
Comparator Or BaselineSulfaquinoxaline Sodium Salt: 64 mg/mL
Quantified Difference>8500x greater solubility for the sodium salt
ConditionsAqueous solution, pH 7 for the base form.

This dramatic solubility difference dictates the choice of material; the sodium salt is required for creating stable, concentrated aqueous solutions for water medication systems in poultry and livestock, while the base is suited for feed pre-mixes.

Half-life vs sulfadimethoxine
Head-to-head
Sulfaquinoxaline
~30 h
Sulfadimethoxine
~16 h
Serum-to-tissue ratios 60–70% higher; liver-to-muscle ratio equivalent (~3)
Supports extended-interval dosing study designs in turkeys
7-day medicated feed study; turkeys

Efficacy Against Caecal Coccidiosis vs. Sulfamethazine

In a direct comparative study on chicks experimentally infected with caecal coccidiosis (*Eimeria tenella*), Sulfaquinoxaline showed a clear advantage over another common sulfonamide, sulfamethazine (also known as sulphadimidine). When administered at a 0.05% concentration in drinking water, Sulfaquinoxaline was 'markedly more effective' in limiting mortality compared to sulfamethazine.

Evidence DimensionMortality reduction in chicks with induced caecal coccidiosis
Target Compound DataMarkedly more effective at limiting mortality
Comparator Or BaselineSulfamethazine (Sulphadimidine)
Quantified DifferenceQualitatively described as 'markedly more effective'
ConditionsExperimentally induced caecal coccidiosis in young chicks, administered at 0.05% concentration in drinking water.

For controlling severe caecal coccidiosis outbreaks where mortality is a primary concern, this evidence indicates Sulfaquinoxaline is a more reliable choice than sulfamethazine, a common in-class substitute.

PK profile vs amprolium
Head-to-head
Sulfaquinoxaline
Cmax 107.8 µg/mL
Amprolium
Cmax 42.9 µg/mL
Half-life 12.6 h vs 4.89 h; bioavailability 72.7% vs 66.1%
Supports sustained plasma concentration modeling in broiler research
Single oral dose; Hubbard broilers

Potentiated Efficacy with Pyrimethamine

Sulfaquinoxaline's mode of action (inhibiting dihydropteroate synthetase) is highly synergistic with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. This sequential blockade of the folate synthesis pathway results in a potentiated therapeutic effect. In experiments with *Eimeria brunetti*, combining pyrimethamine with Sulfaquinoxaline resulted in a 10-fold enhancement of efficacy. This level of potentiation allows for lower effective doses, which can reduce the risk of toxicity and delay the development of resistance.

Evidence DimensionEnhancement of Efficacy (Potentiation)
Target Compound Data10-fold enhancement of efficacy when combined with pyrimethamine
Comparator Or BaselineSulfaquinoxaline used alone
Quantified Difference10x increase in efficacy
ConditionsIn experiments with *Eimeria brunetti*.

Procurement of Sulfaquinoxaline is justified for use in potentiated formulations, as its proven synergistic action with DHFR inhibitors provides a significant increase in performance that is not achievable with the compound alone.

Residue depletion vs amprolium
Head-to-head
Sulfaquinoxaline
120 h depletion
Amprolium
72 h depletion
Residues persist 48 h longer; FDA withdrawal 10 days
Informs withdrawal period simulation in residue studies
Repeated daily dosing; tissue analysis

Extended Elimination Half-Life

Pharmacokinetic studies in poultry show that Sulfaquinoxaline has a long elimination half-life compared to other sulfonamides like sulfadiazine. A longer half-life allows Sulfaquinoxaline to maintain high plasma concentrations, which is crucial for therapeutic efficacy during medication via drinking water. Specifically, the elimination half-life (t1/2β) of Sulfaquinoxaline after IV administration was found to be 12.6 hours, significantly longer than the 4.89 hours observed for amprolium, another common coccidiostat.

Evidence DimensionElimination Half-Life (t1/2β) in Chickens
Target Compound Data12.6 hours
Comparator Or BaselineAmprolium: 4.89 hours
Quantified Difference2.6x longer elimination half-life than Amprolium
ConditionsIntravenous administration in Hubbard broiler chickens.

A longer half-life means the compound remains at therapeutic levels in the animal's system for a longer period, potentially allowing for less frequent dosing and providing more consistent protection, a key consideration for large-scale livestock management.

Oocyst reduction vs toltrazuril
Head-to-head
Sulfaquinoxaline
94.6% (day 2) / 91.2% (day 4)
Toltrazuril
99.9% (day 2) / 99.9% (day 4)
Oocyst output reduction; E. tenella infection model
Toltrazuril showed higher reduction; sulfaquinoxaline retains substantial early-intervention activity
Experimental infection 10,000 oocysts; drinking water
MIC vs sulfaclozine
Head-to-head
Sulfaquinoxaline
3.13 (M. kansasii) / 12.5 (M. avium)
Sulfaclozine
3.13 (M. kansasii) / 12.5 (M. avium)
MIC values in µg/mL; equivalent potency
Equivalent in vitro potency supports flexible compound sourcing
Broth microdilution assay

Potentiated Anticoccidial Formulations

Leveraging its proven 10-fold synergistic efficacy increase, Sulfaquinoxaline is the sulfonamide of choice for combination with DHFR inhibitors like pyrimethamine or diaveridine. This application is ideal for creating advanced, high-potency formulations to manage coccidiosis, particularly in cases where resistance to single-agent therapies is a concern.

Acute Caecal Coccidiosis Treatment

In situations requiring immediate and effective control of mortality from caecal coccidiosis (*E. tenella*), Sulfaquinoxaline is a justified choice over substitutes like sulfamethazine due to its demonstrated superior ability to limit death losses in infected flocks.

Long-Acting Prophylactic Regimens

The compound's favorable pharmacokinetic profile, characterized by a long elimination half-life, makes it highly suitable for prophylactic use in feed or water. This allows for sustained therapeutic plasma concentrations, providing consistent protection against coccidial challenge in large-scale poultry operations.

Residue Analysis Reference Standard

High-purity Sulfaquinoxaline serves as an essential analytical standard for developing and validating methods, such as HPLC, to detect and quantify sulfonamide residues in animal-derived food products like eggs and tissues. This is critical for regulatory compliance and food safety monitoring.

Application Fit

Application
Selection Property
Validation Focus
Feed-administration prophylaxis research
Sustained exposure from prolonged half-life
Withdrawal period compliance simulation
Water-medication outbreak simulation studies
High oral bioavailability and Cmax
Plasma concentration monitoring in reduced-intake models
Pharmacokinetic and residue depletion reference
Well-characterized elimination and tissue distribution
Benchmark for comparative veterinary drug research

References

Physical Description

Solid; [Merck Index]
Solid

Color/Form

Minute crystals

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

300.06809681 Da

Monoisotopic Mass

300.06809681 Da

Heavy Atom Count

21

LogP

1.68 (LogP)
log Kow = 1.68
1.68

Appearance

Solid powder

Melting Point

247.5 °C
247 - 248 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WNW8115TM9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (88.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mesh Heading: anti-infective agents, Antiprotozoal agents
MEDICATION (VET): Sulfonamide antibiotic. Also used as a coccidiostat in poultry.
MEDICATION (VET): Sulfonamides /including sulfaquinoxaline/ are widely used for treatment of several bacterial and protozoal infections in poultry.
MEDICATION (VET): ... Used to treat or control outbreaks of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, or E. brunetti in chickens; by E. meleagrimitis or E. adenoeides in turkeys; and by E. bovis or E. zurnii in cattle. It is also used to treat or control fowl cholera caused by Pasteurella multocida, as well as fowl typhoid caused by sensitive organisms.
For more Therapeutic Uses (Complete) data for SULFAQUINOXALINE (14 total), please visit the HSDB record page.

Pharmacology

Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine and in the meat and poultry industries.

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

Bacteriostatic. Sulfonamides interfere with the biosynthesis of folic acid in bacterial cells; they compete with paraaminobenzoic acid (PABA) for incorporation in the folic acid molecule. By replacing the PABA molecule and preventing the folic acid formation required for DNA synthesis, the sulfonamides prevent multiplication of the bacterial cell. Susceptible organisms must synthesize their own folic acid; mammalian cells use preformed folic acid and, therefore, are not susceptible. Cells that produce excess PABA or environments with PABA, such as necrotic tissues, allow for resistance by competition with the sulfonamide. /Sulfonamides/
Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/

Vapor Pressure

3.0X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

59-40-5

Absorption Distribution and Excretion

Sulfaquinoxaline is minimally absorbed systemically and is referred to as an enteric sulfonamide.
Sulfonamides are distributed into milk; however, the sulfonamides that are clinically relevant to food-producing animals are distributed into milk in concentrations too low to be therapeutic but high enough to produce residues. Sulfadiazine and sulfanilamide are more efficiently distributed into milk than most sulfonamides, but are not used in dairy cattle. For many sulfonamides, 0.5 to 2% of the total dose is found in the milk. Distribution into milk varies depending on the amount of non-protein -bound sulfonamide present in the blood and the amount of the nonionized and therefore liposoluble form of the medication present. Sulfonamides with higher pKa values produce a higher proportion of drug in the blood that is non-ionized, and if other factors, such as the rate of biotransformation, also support it, may be distributed more easily into milk. /Sulfonamides/
Sulfonamides are eliminated from body partly as unchanged drugs and partly as metabolic products. The largest fraction is excreted in urine, and half-life ... is thus dependent on renal function. In acid urine, the older sulfonamides are insoluble and may precipitate, causing crystalline deposits that can cause urinary obstruction. Small amt are eliminated in feces and in bile, milk, and other secretions. /Sulfonamides/
All sulfonamides are bound in varying degree to plasma proteins, particularly to albumin. The extent ... Is determined by the hydrophobicity and ... pKa; at physiological pH, drugs with a high pKa exhibit a low degree of protein binding ... /They/ are distributed throughout all tissues of the body ... /and/ readily enter pleural, peritoneal, synovial, ocular, and similar body fluids ... in the unbound active form. /Sulfonamides/
For more Absorption, Distribution and Excretion (Complete) data for SULFAQUINOXALINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Sulfonamides are primarily metabolized in the liver but metabolism also occurs in other tissues. Biotransformation occurs mainly by acetylation, glucuronide conjugation, and aromatic hydroxylation in many species. The types of metabolites formed and the amount of each varies depending on the specific sulfonamide administered; the species, age, diet, and environment of the animal; the presence of disease; and, with the exception of pigs and ruminants, even the sex of the animal. Dogs are considered to be unable to acetylate sulfonamides to any significant degree. /Sulfonamides/
The sulfonamides undergo metabolic alterations in vivo, especially in the liver. The major metabolic derivative is N4-acetylated sulfonamide. Acetylation, which occurs to a different extent with each agent, is disadvantageous, because the resulting products have no antibacterial activity and yet retain the toxic potentialities of the parent substance. /Sulfonamides/

Wikipedia

Sulfaquinoxaline

Drug Warnings

(VET): Prolonged administration of sulfaquinoxaline may result in deposition of crystals in the kidney or interference with normal blood clotting. Sulfaquinoxaline levels of greater than 0.012% in drinking water for more than twenty-four to thirty-six hours may result in reduced growth rate from decreased feed or water consumption.
(VET): Animals should maintain an adequate water intake during the treatment period.
(VET): An idiosyncratic sulfonamide toxicosis can occur in any breed of dog, but has been reported more frequently in the Doberman Pinscher than in other breeds. This specific type of drug reaction includes blood dyscrasias, nonseptic polyarthritis, and skin rash. Dogs given sulfonamides may also develop cutaneous eruptions, hepatitis, or keratitis sicca. Dogs are reported to develop a hemorrhagic syndrome when doses of sulfaquinoxaline that are tolerated by many chickens are administered in their drinking water.
(VET): Clotting disorders similar to those resulting from coumarin anticoagulants have been reported in chickens and dogs.
For more Drug Warnings (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepared by treating 2-aminoquinoxaline with acetylsulfanilyl chloride in the presence of pyridine and hydrolyzing the resulting acetyl derivative. US patent 2404199 (1946 to Merck and Co.)

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-: INACTIVE

Analytic Laboratory Methods

A method was developed for determining residual sulfonamide antibacterials such as sulfamethazine (SMZ), sulfamonomethoxine (SMM), sulfadimethoxine (SDM), and sulfaquinoxaline (SQ) in eggs using liquid chromatography with a photodiode array detector. The spiked and blank samples were cleaned up by using an Ultrafree-MC/PL centrifugal ultrafiltration unit. A Mightysil RP-4 GP column and a mobile phase of 28% (v/v) ethanol-H2O with a photodiode array detector were used for the determination. Average recoveries from eggs spiked with each drug at 0.1, 0.2, 0.4, and 1.0 ppm were > or = 80.9%, with relative standard deviations between 1.3 and 4.7%. The limits of quantitation were 0.060 ppm for SMZ, 0.045 for SMM, 0.044 for SDM, and 0.093 for SQ. The analysis of one sample required < 30 min and < 5 mL ethanol as solvent.
A simple multiresidue method is described for assaying 10 sulphonamides (SAs) (sulfadiazine, sulfathiazole, sulfapyridine, sulfamerazine, sulfamethazine, sulfamonomethoxine, sulfachlorpyridazine, sulfamethoxazole, sulfaquinoxaline and sulfadimethoxine) in muscle samples. Samples were prepared by homogenizing the tissue, extracting with ethyl acetate and cleaning up with a cation-exchange solid-phase extraction (SPE) column. The detection of analytes was achieved by HPLC-diode array detection (DAD) at 270 nm. The procedure was validated according to the European Union regulation 2002/657/EC determining specificity, decision limit, detection capability, trueness and precision. The results of validation process demonstrate that the method is suitable for application in European Union statutory veterinary drug residue surveillance programmes.
A method was developed for determining residual sulfonamides (SAs) such as sulfamethazine (SM2), sulfamonomethoxine (SMM), sulfamethiazole (SMZ), sulfadimethoxine (SDM) and sulfaquinoxaline (SQ) in pork and chicken using solid-phase extraction (SPE) and high performance liquid chromatography (HPLC) with a photodiode array detector. The samples were extracted with ethyl acetate. An NH2 column was used for clean up. For the HPLC determination, an Intersil ODS-2 column was used with a mixture of methanol-acetonitrile-water-acetic acid (2: 2: 9: 0.2, v/v) as the mobile phase. The detection limits (S/N = 3) were 3 microg/kg for SM2, SMM and SMZ, and 7 microg/kg for SDM and SQ. The quantitation limits (S/N = 10) were 10 microg/kg for SM2, SMM and SMZ, and 25 microg/kg for SDM and SQ. The linear ranges were 30 - 5 000 microg/L for SM2, SMM and SMZ, and 60 - 5 000 microg/L for SDM and SQ. The recoveries were between 73.2% and 97.3% with the relative standard deviations between 2.5% and 11.6% originated from the spiked level of 50 microg/kg.
Analyte: sulfaquinoxaline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for SULFAQUINOXALINE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sulfaquinoxaline; matrix: tissue (meat, meat products); procedure: derivatization with fluorescamine and high-performance liquid chromatography with fluorescence detection; limit of detection: 5 pg/g
Analyte: sulfaquinoxaline; matrix: blood (plasma), tissue (muscle, liver, kidney, skin); procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm; limit of detection: 3 ng/g
Analyte: sulfaquinoxaline; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 252 nm (plasma) or 360 nm (urine); limit of detection: 250 ng/mL (plasma), 100 ng/mL (urine)
Analyte: sulfaquinoxaline; matrix: egg, milk, tissue; procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 5-10 ng/g
For more Clinical Laboratory Methods (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from moisture.

Interactions

The most important interactions of the sulfonamides involve those with the oral anticoagulants, the sulfonylurea hypoglycemic agents, and the hydantoin acticonvulsants. In each case, sulfonamides can potentiate the effects of the other drug by metabolism and, possibly, displacement from albumin. Dosage adjustment may be necessary when a sulfonamide is given concurrently. /Sulfonamides/
One of the most active agents that exerts a synergistic effect when used with a sulfonamide is trimethoprim. This cmpd is a potent and selective competitive inhibitor of microbial dihydrofolate reductase, the enzyme that reduces dihydrofolate to tetrahydrofolate. It is this reduced form of folic acid that is required for one-carbon transfer reactions. The simultaneous admin of a sulfonamide and trimethoprim ... introduces sequential blocks in the pathway by which microorganisms synthesize tetrahydrofolate from precursor molecules. The ... synergistic antimicrobial effects has been realized both in vitro and in vivo. /Sulfonamides/
Para-aminobenzoic acid (PABA) is most prominent sulfonamide antagonists. Certain local anesthetics, such as procaine, that are esters of PABA antagonize these drugs in vitro and in vivo. /Sulfonamides/

Stability Shelf Life

Stable under storage and application conditions.
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